![molecular formula C18H19N5OS B5607434 N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5607434.png)
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired product. For instance, novel compounds have been synthesized through the condensation of specific ethyl compounds and acid chlorides, characterized by IR and PMR analysis (Rajasekaran, Murugesan, & Anandarajagopal, 2006). This methodology could be adapted for the synthesis of N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques, confirming the localization of specific atoms and the formation of desired bonds. For example, the molecular structure of N-benzothiazol-2-yl-benzamide derivatives has been confirmed, showing the localization of hydrogen atoms and the formation of metal chelates under specific conditions (Angulo-Cornejo et al., 2000). This indicates the potential for this compound to form complex structures and interact with various metal ions, which could be explored through further structural analysis.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of complex structures with unique properties. For instance, the reaction of benzothiazol derivatives with various reagents can lead to the synthesis of compounds with potential antibacterial and antifungal properties (Obasi et al., 2017). This suggests that this compound could undergo similar reactions to produce derivatives with useful biological activities.
Physical Properties Analysis
The physical properties of compounds are crucial for determining their suitability for specific applications. The physical properties of similar benzamide derivatives have been studied, revealing insights into their stability, solubility, and other relevant characteristics (Yadav & Ballabh, 2020). Such analyses are essential for understanding how the physical properties of this compound could influence its handling, processing, and application in various domains.
Chemical Properties Analysis
The chemical properties of compounds, including reactivity, stability under different conditions, and interactions with other substances, are fundamental to their application. The chemical properties of related benzothiazole and benzamide compounds have been explored, indicating a range of reactivities and potential for various chemical transformations (Basheer & Rappoport, 2006). These insights provide a foundation for predicting the chemical behavior of this compound and exploring its potential applications.
properties
IUPAC Name |
N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12(18-22-15-7-2-3-8-16(15)25-18)21-17(24)13-5-4-6-14(9-13)23-10-19-20-11-23/h4-6,9-12H,2-3,7-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOQLHPHLLBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCC2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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